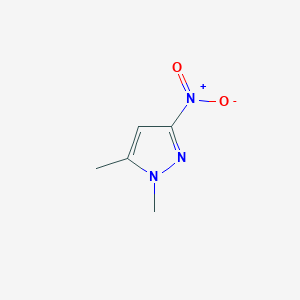

1,5-dimethyl-3-nitro-1H-pyrazole

Description

Properties

IUPAC Name |

1,5-dimethyl-3-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4-3-5(8(9)10)6-7(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPNKIOQKXHCMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426908 | |

| Record name | 1,5-dimethyl-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59376-16-8 | |

| Record name | 1,5-dimethyl-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,5 Dimethyl 3 Nitro 1h Pyrazole and Analogous Derivatives

Direct Synthesis Strategies for the Pyrazole (B372694) Core

Direct synthesis strategies focus on introducing the desired functional groups onto an existing pyrazole ring. This often involves nitration and regioselective functionalization.

Nitration Protocols for Pyrazole Systems

The introduction of a nitro group onto the pyrazole ring is a key step in the synthesis of 1,5-dimethyl-3-nitro-1H-pyrazole. The synthesis of 1-methyl-3-nitropyrazole (3-MNP), a closely related compound, is primarily achieved by the nitration of 1-methylpyrazole (B151067) using various nitrating agents. nih.gov

Common nitrating agents include mixtures of nitric acid and sulfuric acid (HNO₃/H₂SO₄) or nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O). nih.gov For instance, the nitration of pyrazole itself can lead to N-nitropyrazole, which can then rearrange to 3-nitropyrazole (3-NP) in an organic solvent. nih.gov A greener approach involves using oxone as the nitrating agent for 3-aminopyrazole (B16455) in water, offering advantages such as safety and mild reaction conditions. nih.gov

The position of nitration can be influenced by the reaction conditions and the substituents already present on the pyrazole ring. For example, 3,5-dimethylpyrazole (B48361) can be nitrated to yield 3,5-dimethyl-4-nitro-1H-pyrazole. chemicalbook.com

Regioselective Functionalization Approaches

Achieving the desired arrangement of substituents on the pyrazole ring often requires regioselective functionalization. Various methods have been developed to control the position of incoming groups. acs.orgnih.govnih.gov

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and selective introduction of various functional groups onto the pyrazole ring, providing an alternative to traditional cross-coupling reactions that require pre-functionalized pyrazoles. rsc.org Base-mediated [3+2] cycloaddition reactions, for instance between 2-alkynyl-1,3-dithianes and sydnones, can produce polysubstituted pyrazoles with excellent regioselectivity under mild conditions. acs.org

Precursor-Based Synthesis and Derivatization Routes

This approach involves building the pyrazole ring from acyclic precursors, followed by further modifications like alkylation.

Cyclocondensation Reactions of Dicarbonyl Compounds with Hydrazines

A fundamental and widely used method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govmdpi.comresearchgate.net This method is versatile and can be adapted to produce a wide range of substituted pyrazoles. nih.govmdpi.com

The reaction of a β-diketone with a hydrazine can, however, lead to the formation of two regioisomers. nih.gov For the synthesis of 1,5-disubstituted pyrazoles, a substituted hydrazine, such as methylhydrazine, is used. The reaction of methylhydrazine with a 1,3-dicarbonyl compound can also result in a mixture of regioisomers. nih.govbeilstein-journals.org For example, the condensation of acetylacetone (B45752) with hydrazine produces 3,5-dimethylpyrazole. wikipedia.org

One-pot, three-component procedures have been developed to improve efficiency. These can involve the in-situ generation of the 1,3-dicarbonyl compound from a ketone and an acid chloride, followed by the addition of hydrazine. organic-chemistry.org

N-Alkylation and N-Arylation Strategies on Pyrazoles

Once the pyrazole ring, potentially with a nitro group, is formed, N-alkylation or N-arylation can be performed to introduce the methyl group at the N1 position. A systematic study has shown that regioselective N1-alkylation, -arylation, and -heteroarylation of 3-substituted pyrazoles can be achieved using potassium carbonate in dimethyl sulfoxide (B87167) (K₂CO₃-DMSO). acs.org

The alkylation of nitropyrazoles is a common strategy. For example, 4-nitropyrazole (4-NP) can be converted to 1-methyl-4-nitropyrazole (4-MNP) by reacting it with sodium hydride and iodomethane (B122720) in a suitable solvent like tetrahydrofuran (B95107) (THF) or acetonitrile. nih.gov Similarly, the N-alkylation of 3-nitropyrazole can be performed, though in some cases, a mixture of isomers might be formed. researchgate.net

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry offers advanced techniques and catalysts to improve the synthesis of pyrazole derivatives. These methods often focus on enhancing reaction efficiency, selectivity, and environmental friendliness.

Catalysis plays a significant role in modern pyrazole synthesis. For instance, nano-ZnO has been used as a catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate, leading to excellent yields and short reaction times. nih.gov Transition metals like palladium and ruthenium are also employed in catalytic cycles for pyrazole synthesis. nih.govorganic-chemistry.org

Microwave-assisted synthesis has emerged as a beneficial technique, often leading to increased reaction rates, higher yields, and selective product formation. researchgate.net Furthermore, multicomponent reactions, where multiple starting materials react in a single step to form a complex product, are being increasingly utilized for the efficient construction of polysubstituted pyrazoles. nih.govbeilstein-journals.org

| Starting Material(s) | Reagent(s) | Product | Reference(s) |

| Pyrazole | Nitric acid/Sulfuric acid | 3-Nitropyrazole | nih.gov |

| 3-Aminopyrazole | Oxone, Water | 3-Nitropyrazole | nih.gov |

| 1-Methylpyrazole | Nitrating agents | 1-Methyl-3-nitropyrazole | nih.gov |

| 3,5-Dimethylpyrazole | Nitric acid | 3,5-Dimethyl-4-nitro-1H-pyrazole | chemicalbook.com |

| 1,3-Dicarbonyl compound | Hydrazine | Pyrazole derivative | nih.govmdpi.com |

| Acetylacetone | Hydrazine | 3,5-Dimethylpyrazole | wikipedia.org |

| 3-Substituted pyrazole | Alkyl/Aryl halide, K₂CO₃, DMSO | N1-substituted pyrazole | acs.org |

| 4-Nitropyrazole | Sodium hydride, Iodomethane | 1-Methyl-4-nitropyrazole | nih.gov |

Transition Metal-Assisted Synthesis

Transition-metal catalysis offers powerful tools for the functionalization of pyrazole rings, primarily through C-H activation and cross-coupling reactions. rsc.org These methods provide access to a wide array of substituted pyrazoles that would be difficult to obtain through classical condensation approaches. researchgate.net Catalysts based on palladium, copper, and rhodium are prominent in this field.

For instance, palladium-catalyzed direct C-H arylation allows for the introduction of aryl groups at specific positions on the pyrazole ring. The inherent electronic properties of the pyrazole nucleus often direct this functionalization. The C5 position is typically the most acidic and prone to deprotonation, while the C4 position is the most nucleophilic center, favoring electrophilic substitution. researchgate.net Similarly, copper-catalyzed reactions are widely used, such as in the Ullmann coupling, to form C-N bonds, enabling the N-arylation of pyrazoles. beilstein-journals.org A copper-catalyzed three-component synthesis can produce 1,3-substituted pyrazoles from a hydrazine, an enaminone, and an aryl halide in a domino reaction sequence. beilstein-journals.org

Table 1: Examples of Transition Metal-Catalyzed Reactions for Pyrazole Functionalization

| Catalyst System | Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | C-H Arylation | Pyrazole, Aryl Halide | C-Aryl Pyrazole | rsc.orgresearchgate.net |

| CuI / Base | Ullmann C-N Coupling | Pyrazole, Aryl Halide | N-Aryl Pyrazole | beilstein-journals.org |

Photoredox Catalysis in Pyrazole Synthesis

Visible-light photoredox catalysis has emerged as a mild and efficient strategy for synthesizing complex organic molecules, including pyrazole derivatives. This approach utilizes a photocatalyst, often a ruthenium or iridium complex, that becomes a potent oxidant or reductant upon light absorption, enabling single-electron transfer (SET) processes to initiate reactions. mdpi.com

This methodology facilitates novel transformations such as formal [4+1] annulations and multicomponent cascade reactions under gentle conditions. organic-chemistry.org A notable example is the photocatalytic three-component cascade reaction involving enaminones, hydrazines, and a bromine source like CBr₄ to afford 4-bromo-substituted pyrazoles with high regioselectivity and functional group tolerance. organic-chemistry.org The reaction proceeds through radical intermediates generated by the photocatalyst, highlighting the unique reaction pathways accessible through this technique. While not a direct synthesis of the title compound, it showcases a modern approach to creating structurally diverse and functionalized pyrazole analogues.

Multi-component Reaction Systems

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. rsc.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. The synthesis of pyrazole derivatives, particularly fused systems, frequently employs MCRs.

A common MCR for pyrazole synthesis involves the condensation of a hydrazine, a β-ketoester, an aldehyde, and a source of nitrile (like malononitrile). mdpi.com For example, the synthesis of densely substituted dihydropyrano[2,3-c]pyrazoles can be achieved through a four-component reaction of hydrazine hydrate, ethyl acetoacetate, an aromatic aldehyde, and malononitrile. rsc.orgmdpi.com These reactions often proceed through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and tautomerism to yield the final heterocyclic product. mdpi.com The use of a catalyst, which can be as simple as piperidine (B6355638) or a specialized organic catalyst, is often required to facilitate the reaction cascade. rsc.orgmdpi.com

Optimization of Synthetic Pathways and Process Efficiency

The efficiency of a synthetic route is paramount, and significant research is dedicated to optimizing reaction conditions to maximize yield, minimize reaction time, and improve process sustainability. Key parameters for optimization include the choice of catalyst, solvent, temperature, and stoichiometry of reactants. researchgate.netresearchgate.net

A case study in optimization is the one-pot, five-component synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones. Researchers systematically evaluated the impact of different catalysts on the reaction yield. The reaction involves hydrazine hydrate, ethyl acetoacetate, 1,3-diethyl barbituric acid, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) in water. The results, summarized in the table below, demonstrate that the choice of catalyst has a profound effect on the efficiency of the reaction. researchgate.net

Table 2: Optimization of Catalyst for a Five-Component Pyrazole Synthesis

| Entry | Catalyst (mol%) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | None | 12 | Trace | researchgate.net |

| 2 | Piperidine (20) | 10 | 45 | researchgate.net |

| 3 | p-TSA (20) | 10 | 50 | researchgate.net |

| 4 | L-proline (20) | 8 | 65 | researchgate.net |

| 5 | ZnO NPs (15) | 5 | 92 | researchgate.net |

As shown, ZnO nanoparticles provided the highest yield in the shortest reaction time, highlighting the critical role of catalyst selection in process optimization. researchgate.net Similar optimization studies have been conducted by varying solvents, temperature, and reaction modes (e.g., conventional heating vs. microwave irradiation), all aimed at developing more efficient and greener synthetic protocols. acs.orgmdpi.com

Preparation of Specific Derivates (e.g., Carboxamides, Hydrazones)

The pyrazole core can be further functionalized to produce a variety of derivatives, with carboxamides and hydrazones being of significant interest.

Pyrazole Carboxamides : The synthesis of pyrazole-3-carboxamides typically begins with a corresponding pyrazole-3-carboxylic acid. nih.gov This starting material is often obtained through the hydrolysis of a pyrazole-3-carboxylate ester. The carboxylic acid is then converted to a more reactive acyl chloride, commonly by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. In the final step, the pyrazole-3-carbonyl chloride is reacted with a primary or secondary amine to form the desired carboxamide derivative. nih.gov This two-step amidation procedure is a robust and widely used method for creating diverse libraries of pyrazole carboxamides. nih.govjst.go.jpresearchgate.net

Pyrazole Hydrazones : Pyrazole hydrazones are synthesized via a straightforward condensation reaction. The typical precursor is a pyrazole-4-carbaldehyde, which can be prepared through methods like the Vilsmeier-Haack reaction on a suitable pyrazole substrate. researchgate.net This pyrazole aldehyde is then reacted with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) in a suitable solvent like ethanol (B145695). The reaction usually proceeds under mild heating to afford the target pyrazole hydrazone in good yield. researchgate.net

Reaction Mechanisms and Chemical Transformations of Nitropyrazoles

Mechanistic Investigations of Nitration Reactions

The nitration of pyrazoles is a fundamental process for the synthesis of nitro-containing derivatives. The mechanism of nitration can be complex, often involving the formation of N-nitro intermediates which can then rearrange to the more stable C-nitro products.

Recent studies have identified potent nitrating reagents derived from N-nitropyrazoles. For instance, 5-methyl-1,3-dinitro-1H-pyrazole has been shown to be a powerful and controllable source of the nitronium ion (NO₂⁺), enabling the nitration of a wide range of aromatic and heteroaromatic compounds under mild conditions. nih.gov The effectiveness of this reagent is attributed to a synergistic "nitro effect" and "methyl effect". nih.gov DFT calculations suggest that the cleavage of the N-NO₂ bond is facilitated by a Lewis acid catalyst, pointing towards an electrophilic aromatic substitution mechanism. nih.gov

The nitration of 3(5)-methyl-1H-pyrazole with ammonium (B1175870) nitrate (B79036) and trifluoroacetic anhydride (B1165640) has been utilized to synthesize 3-methyl-1,4-dinitro-1H-pyrazole. researchgate.net This dinitro compound serves as a precursor for further reactions. It is important to handle such dinitropyrazoles with care due to their high nitrogen content. researchgate.net

The nitration of pyridine (B92270) derivatives with dinitrogen pentoxide (DNP) has also been studied, revealing the formation of transient N-nitropyridinium intermediates. psu.edu These intermediates can undergo further transformations, including intramolecular rearrangements or reactions within a solvent cage, to yield the final 3-nitropyridine (B142982) product. psu.edu Two plausible mechanisms for this rearrangement are the migration of the nitro group as a nitronium ion within a solvent cage or a sigmatropic shift. psu.edu

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a key reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups like the nitro group. In nitropyrazoles, the nitro group significantly enhances the electrophilicity of the pyrazole (B372694) ring, making it susceptible to attack by nucleophiles.

This reaction typically proceeds via an addition-elimination mechanism. organicchemistrytutor.com A nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. organicchemistrytutor.comyoutube.com The presence of the nitro group, especially at positions ortho or para to the leaving group, effectively stabilizes the negative charge of this intermediate through resonance. youtube.commasterorganicchemistry.com Subsequently, the leaving group is expelled, restoring the aromaticity of the ring and resulting in the substituted product. youtube.com

The reactivity of the substrate in SNA reactions is influenced by the nature of the leaving group. For activated aryl halides, a common leaving group order is F > Cl ≈ Br > I. nih.gov This "element effect" is often indicative of a rate-determining addition step. nih.gov

An example of SNA in a related system is the reaction of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole with D,L-α-amino acids to produce N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids. znaturforsch.com

Ring-Opening and Ring-Closure (ANRORC) Mechanisms

The ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism is a distinct pathway in nucleophilic substitution reactions of some heterocyclic compounds. wikipedia.org This mechanism is particularly relevant for nitropyrazoles when reacting with certain nucleophiles.

The ANRORC process involves the initial addition of a nucleophile to the heterocyclic ring, followed by the opening of the ring to form an open-chain intermediate. wikipedia.org This intermediate then undergoes a ring-closure reaction to form a new heterocyclic ring, often with the incorporation of atoms from the nucleophile. wikipedia.org

Studies on the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines have provided evidence for an ANRORC mechanism. researchgate.net Depending on the substituents on the arylhydrazine, a mixture of regioisomeric 1-aryl-3-methyl-4-nitro-1H-pyrazoles and 1-aryl-5-methyl-4-nitro-1H-pyrazoles can be obtained. researchgate.net This suggests that the nucleophilic attack can occur at different positions on the pyrazole ring, leading to different ring-opened intermediates and ultimately different final products. researchgate.net

The mechanism of ANRORC-like ring transformations has also been investigated in nitroimidazole derivatives reacting with anilines. researchgate.net Computational studies have explored the potential energy surface of these reactions, indicating that the favored pathway involves an initial attack of the amine at the C(5)–C(4) bond of the imidazole (B134444) ring. researchgate.net The reaction of 2-chloro-3-nitropyridine (B167233) with hydroxide (B78521) ions also proceeds through an SN(ANRORC) mechanism, forming a ring-opened intermediate. nih.gov

Tautomerism and Prototropic Equilibria in Substituted Pyrazoles

Tautomerism, the interconversion of structural isomers through proton transfer, is a fundamental characteristic of many pyrazole derivatives. encyclopedia.pub This phenomenon can be categorized into annular tautomerism, involving the migration of a proton between the two ring nitrogen atoms, and side-chain tautomerism, where a proton is exchanged between the ring and a substituent. encyclopedia.pubnih.gov

Annular tautomerism is a prominent feature in N-unsubstituted pyrazoles. nih.gov The position of the tautomeric equilibrium is significantly influenced by the nature and position of substituents on the pyrazole ring. mdpi.com Generally, the tautomer with the NH group further from an electron-withdrawing substituent is favored. mdpi.com

For instance, in 3(5)-disubstituted-1H-pyrazoles with both an ester/amide group and another substituent (methyl, amino, or nitro), the tautomeric preference has been investigated using various techniques. nih.gov X-ray crystallography revealed that for compounds with a nitro group, the tautomer with the ester group at position 5 (tautomer 5) is adopted in the solid state. nih.gov This preference is also observed in solution. nih.gov The stability of a particular tautomer is a balance of several factors, including the electronic effects of the substituents, intramolecular hydrogen bonding, and intermolecular interactions with the solvent. mdpi.com

In some cases, two different tautomers can co-exist in the same crystal. nih.gov For 3(5)-aminopyrazoles, only annular tautomerism is typically observed, as the imino forms from side-chain tautomerism are generally not favored. encyclopedia.pub

Side-chain tautomerism involves the migration of a proton between the pyrazole ring and a functional group attached to it. encyclopedia.pub For example, pyrazoles with a hydroxyl group can exist in equilibrium with their pyrazolone (B3327878) tautomers. mdpi.comresearchgate.net

In the case of 1-substituted 1H-pyrazol-3-ols, they can exist in equilibrium with 1,2-dihydro-3H-pyrazol-3-ones. nih.gov Spectroscopic studies have shown that in nonpolar solvents, these compounds can exist as dimeric 1H-pyrazol-3-ol units, while in polar solvents like DMSO, they are present as monomers. nih.gov

For 3(5)-aminopyrazoles, while theoretically possible, side-chain tautomerism leading to imino forms is generally not observed. The equilibrium strongly favors the amino tautomers, and only annular tautomerism is significant. encyclopedia.pub

Reduction of the Nitro Group to Amino Derivatives

The reduction of the nitro group on a pyrazole ring to an amino group is a common and important transformation, providing access to amino-substituted pyrazoles which are valuable building blocks in organic synthesis. nih.govorgsyn.org

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used method. znaturforsch.com For example, N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids can be reduced to the corresponding amino derivatives, which then undergo spontaneous lactamization. znaturforsch.com

The synthesis of 3(5)-aminopyrazole itself can be achieved through various routes, including the cyclization of β-cyanoethylhydrazine. orgsyn.org The resulting aminopyrazole is a versatile precursor for the synthesis of other heterocyclic systems. nih.gov

The reduction of a nitro group can also be part of a more complex reaction sequence. For example, the thermolysis of an o-azidonitro pyrazole derivative in acetic acid resulted in the unexpected reduction of the azido (B1232118) group to an amino group, alongside the oxidative conversion of a methyl group. preprints.org

Cyclization Reactions to Form Fused Heterocyclic Systems

The formation of fused heterocyclic systems from nitropyrazoles, particularly 1,5-dimethyl-3-nitro-1H-pyrazole, is a significant area of research in synthetic organic chemistry. These fused structures are of interest due to their diverse biological activities and applications in materials science. The primary strategy for achieving such fused systems involves the chemical transformation of the nitro group into a more reactive functional group, which then participates in cyclization reactions.

A prevalent and effective method is the reduction of the nitro group to an amino group. The resulting aminopyrazole is a versatile precursor for the construction of various fused pyrazolo structures, most notably pyrazolo[3,4-d]pyrimidines. This approach leverages the nucleophilic character of the amino group to react with suitable bifunctional electrophiles, leading to the formation of a new fused ring.

Synthesis of Pyrazolo[3,4-d]pyrimidines

The synthesis of pyrazolo[3,4-d]pyrimidines from aminopyrazole precursors is a well-established route. For instance, the cyclization of ortho-amino esters of pyrazole with various nitriles can yield pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. nih.gov This reaction can be carried out using both conventional heating and microwave-assisted methods, with the latter often providing advantages in terms of reaction time and yield. nih.gov

In a typical reaction, an ortho-amino carbonyl compound, derived from the corresponding nitro-precursor, undergoes condensation with a nitrile in the presence of an acid catalyst, such as dry HCl gas in dioxane, to produce the fused pyrimidine (B1678525) ring. nih.gov This methodology has been successfully applied to synthesize a variety of 1,6-substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. nih.gov

Another strategy involves the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with amines. Nucleophilic substitution of the chlorine atoms allows for the introduction of various substituents and further functionalization of the fused ring system. For example, reaction with methylamine (B109427) can lead to the regioselective synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which serves as a key intermediate for creating diverse disubstituted pyrazolo[3,4-d]pyrimidines. mdpi.com

The following table summarizes a representative synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives from an aminopyrazole precursor.

| Starting Material | Reagent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate | Acetonitrile | Dioxane, Dry HCl gas, Reflux | 6-Methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 78 |

| Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate | Benzonitrile | Dioxane, Dry HCl gas, Reflux | 6-Phenyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 81 |

| Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate | Propionitrile | Dioxane, Dry HCl gas, Reflux | 6-Ethyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 75 |

Other Fused Heterocyclic Systems

Beyond pyrazolo[3,4-d]pyrimidines, aminopyrazoles can be utilized to construct other fused heterocyclic systems. For example, the dimerization of 5-aminopyrazoles can lead to the formation of pyrazole-fused pyridazines and pyrazines through direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds, often promoted by a copper catalyst. mdpi.com

Furthermore, functionalization of the pyrazole ring at other positions can open pathways to different fused systems. For instance, the introduction of an oxirane-containing substituent on the pyrazole nitrogen allows for subsequent ring-opening and cyclization with amines to form novel fused pyrazole-diazepinone systems. nih.gov

While direct cyclization of this compound is not extensively reported, its conversion to the corresponding aminopyrazole provides a versatile platform for the synthesis of a wide array of fused heterocyclic compounds. The specific examples and methodologies for these subsequent cyclizations are crucial for expanding the chemical space of pyrazole-based heterocycles.

The table below outlines the synthesis of a key intermediate for pyrazolo[3,4-d]pyrimidine synthesis.

| Starting Material | Reagent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Methylamine (40%) | THF, 20 °C, 5 h | 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 80 |

Advanced Structural Analysis and Crystallography

Single Crystal X-ray Diffraction (SCXRD) Studies

No published SCXRD studies for 1,5-dimethyl-3-nitro-1H-pyrazole were found.

Molecular Conformation and Intramolecular Interactions

Information on the precise bond lengths, bond angles, and torsion angles that define the conformation of the this compound molecule is not available.

Crystal Packing and Supramolecular Architectures

Details regarding the arrangement of molecules within the crystal lattice and the formation of any higher-order structures are unknown.

Polymorphism and Solid-State Landscape Analysis

There are no reports on the existence of different crystalline forms (polymorphs) of this compound or any analysis of its solid-state landscape.

Intermolecular Interactions and Supramolecular Assembly

A quantitative and qualitative analysis of the intermolecular forces is not possible without crystallographic data.

Hydrogen Bonding Networks (N–H···O, C–H···O, C–H···N)

The presence and geometry of hydrogen bonding networks cannot be confirmed.

π-Stacking and Other Non-Covalent Interactions

The existence and nature of π-stacking or other non-covalent interactions between the pyrazole (B372694) rings have not been determined.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification of this compound

A comprehensive search of available scientific literature and crystallographic databases did not yield specific studies on the Hirshfeld surface analysis of the chemical compound this compound. While research on the synthesis and characterization of various nitropyrazole derivatives exists, detailed crystallographic data and subsequent intermolecular interaction quantification through Hirshfeld surface analysis for this particular molecule are not publicly available at this time.

Although direct data for this compound is unavailable, studies on structurally related pyrazole compounds provide insights into the types of interactions that could be expected. For instance, research on other nitrated pyrazole derivatives often reveals significant intermolecular contacts involving the nitro group's oxygen atoms and hydrogen atoms on adjacent molecules. Furthermore, π-π stacking interactions between the pyrazole rings are a common feature in the crystal packing of such compounds.

To illustrate the methodology, Hirshfeld surface analysis of a related compound, 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, demonstrated that intermolecular contacts involving hydrogen atoms were predominant, with significant contributions from contacts to nitrogen and oxygen atoms. nih.govnih.gov Another study on 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole highlighted the importance of π–π interactions in its supramolecular assembly. researchgate.net

The generation of detailed research findings and data tables for this compound would necessitate a dedicated crystallographic study of the compound. Such an investigation would involve synthesizing and growing single crystals of the material, followed by X-ray diffraction analysis to determine its crystal structure. From this crystallographic information file (CIF), a Hirshfeld surface analysis could then be performed to generate visualizations and quantitative data on the intermolecular interactions.

Sophisticated Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,5-dimethyl-3-nitro-1H-pyrazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Chemical Shift Analysis and Structural Elucidation

In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency. For this compound, distinct signals are expected for the two methyl groups and the lone proton on the pyrazole (B372694) ring. A patent document reports the ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃). The spectrum shows a singlet at 6.71 ppm, which corresponds to the proton at the C4 position of the pyrazole ring. google.com Additionally, a singlet at 3.87 ppm is attributed to the three protons of the N-methyl group (N-CH₃). google.com The methyl group at the C5 position is also expected to produce a singlet, though its specific chemical shift is not detailed in the available abstract. The integration of these signals would confirm the presence of one ring proton and three protons for each methyl group.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. While specific ¹³C NMR data for this exact compound is scarce in the provided results, analysis of related nitropyrazole derivatives shows that the carbon atom bearing the nitro group (C3) would be significantly deshielded, appearing at a downfield chemical shift. mdpi.com The other ring carbons (C4 and C5) and the two methyl carbons would resonate at characteristic upfield positions.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

|---|---|---|---|

| C4-H | 6.71 | Singlet | CDCl₃ |

| N1-CH₃ | 3.87 | Singlet | CDCl₃ |

Two-Dimensional NMR (2D NMR) for Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity between atoms, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. An HSQC spectrum would show correlations between each proton and the carbon atom it is directly attached to. For instance, it would link the ¹H signal at 6.71 ppm to the C4 carbon signal.

An HMBC spectrum reveals longer-range couplings between protons and carbons (typically over two or three bonds). This would be crucial for confirming the positions of the substituents. For example, the protons of the N-methyl group (at ~3.87 ppm) would show a correlation to the C5 carbon, while the protons of the C5-methyl group would show correlations to both the C5 and C4 carbons. The C4-proton would show correlations to C3, C5, and the carbon of the C5-methyl group. Analysis of such correlations in related azido- and nitratoalkyl nitropyrazoles has been used to definitively assign the positions of various functional groups. mdpi.com

Infrared (IR) Spectroscopy: Vibrational Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most characteristic vibrations are associated with the nitro group (NO₂).

The nitro group exhibits two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. For nitropyrazole derivatives, these bands are typically strong and appear in the regions of 1560-1530 cm⁻¹ (asymmetric) and 1360-1340 cm⁻¹ (symmetric). For example, in a study of 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole, the NO₂ group vibrations were observed at 1545 and 1351 cm⁻¹. nih.gov

Other expected IR absorption bands for this compound would include:

C-H stretching: from the methyl groups and the pyrazole ring, typically appearing around 3100-2900 cm⁻¹.

C=N and C=C stretching: from the pyrazole ring, usually found in the 1600-1400 cm⁻¹ region.

C-N stretching: vibrations appearing in the fingerprint region.

The comprehensive characterization of new halogenoaminopyrazole derivatives and other nitropyrazoles consistently relies on IR spectroscopy to confirm the presence of the nitro group and other key functionalities. mdpi.comnih.gov

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1530 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1340 |

| Aromatic C-H | Stretch | ~3100 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. In molecules like this compound, the pyrazole ring and the nitro group constitute the principal chromophores.

The electronic spectra of pyrazole derivatives typically show absorption bands corresponding to π → π* transitions within the aromatic ring system. nih.gov For 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole, a UV-Vis absorption maximum was recorded at 262 nm in methanol (B129727), which is characteristic of such electronic transitions. nih.gov The presence of the nitro group, a strong electron-withdrawing group, can influence the energy of these transitions, often causing a shift in the absorption maximum (a bathochromic or hypsochromic shift) compared to the unsubstituted pyrazole. The electronic spectra of newly synthesized halogenoaminopyrazole compounds showed characteristic bands for π-π* transitions in the range of 238–323 nm. nih.gov

Mass Spectrometry (MS): Fragmentation Patterns and Molecular Identity

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (C₅H₇N₃O₂), the exact molecular weight is 155.0538 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ at m/z 155. Subsequent fragmentation could involve the loss of the nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da), leading to a fragment ion at m/z 109. Other potential fragmentation pathways could include the loss of a methyl radical (•CH₃, 15 Da) or hydrogen cyanide (HCN, 27 Da) from the pyrazole ring, which are common fragmentation patterns for nitrogen-containing heterocyclic compounds. The characterization of various nitropyrazole derivatives frequently includes mass spectrometry to confirm their molecular identity. mdpi.com

Raman Spectroscopy for Solid-State and Conformational Studies

Raman spectroscopy, like IR spectroscopy, probes the vibrational modes of a molecule. However, it relies on inelastic scattering of monochromatic light, and the selection rules are different. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, Raman spectroscopy provides complementary information to IR spectroscopy.

It is particularly useful for studying symmetric non-polar bonds, which are often weak or silent in IR spectra. For this compound, the symmetric stretching vibration of the N=N bond within the pyrazole ring could be a strong Raman scatterer. The symmetric stretch of the nitro group also gives a characteristic Raman signal. Raman spectroscopy is highly effective for analyzing solid-state samples and can be used to study polymorphism and conformational changes in crystals. While specific Raman data for this compound is not available in the provided search results, the technique has been applied to the characterization of related energetic materials like bis(ammonium)-5,5′-azotetrazolate to identify their structural features. researchgate.net

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal computational method for investigating the properties of pyrazole (B372694) derivatives. DFT calculations offer a balance between accuracy and computational cost, making them well-suited for studying the electronic structure, stability, and reactivity of molecules like 1,5-dimethyl-3-nitro-1H-pyrazole. These calculations are foundational for understanding the molecule's behavior at a quantum mechanical level.

Electronic Structure and Frontier Molecular Orbitals (FMO)

The electronic structure of a molecule is intrinsically linked to its chemical behavior. DFT calculations are used to determine the distribution of electrons within the molecule and the energies of its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and kinetic stability.

For pyrazole derivatives, the HOMO is typically located on the pyrazole ring, indicating it is the primary site for electrophilic attack. Conversely, the LUMO is often associated with substituent groups, such as the nitro group in this compound, which acts as an electron-withdrawing moiety. The presence of the nitro group is known to lower the LUMO energy, which can enhance the electron-accepting ability of the molecule. nih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. These calculations are crucial for predicting how the molecule will interact with other chemical species.

Energetic Stability and Conformational Preferences

DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. For instance, in a related compound, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the benzene (B151609) ring is twisted with respect to the pyrazole ring, with a dihedral angle of 31.38 (12)°. nih.govresearchgate.net The nitro group, in this case, is nearly coplanar with the benzene ring. nih.govresearchgate.net Such conformational preferences are dictated by a delicate balance of electronic and steric effects.

The total energy calculated for the optimized structure provides a measure of the molecule's thermodynamic stability. By comparing the energies of different isomers or conformers, chemists can predict which forms are most likely to be observed experimentally. These stability analyses are vital for understanding the compound's potential as an energetic material or its behavior in different environments.

Prediction of Reaction Regioselectivity

Regioselectivity, the preference for a reaction to occur at one position over another, is a key aspect of chemical synthesis. DFT-based reactivity descriptors, such as Fukui functions and dual descriptors, can predict the most likely sites for nucleophilic and electrophilic attack. The regioselectivity in pyrazole synthesis can be significantly influenced by the solvent, with fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) often leading to higher regioselectivity. conicet.gov.ar

For instance, in the synthesis of pyrazoles from unsymmetrical 1,3-diketones and hydrazines, the reaction can, in principle, yield two different regioisomers. conicet.gov.arnih.gov Computational models can help predict the major product by analyzing the activation energies of the different reaction pathways. This predictive power is invaluable for designing efficient synthetic routes to specifically substituted pyrazoles like this compound. orientjchem.org

Molecular Electrostatic Potential (MESP) Analysis

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of molecules. It is a three-dimensional map of the electrostatic potential generated by the molecule's electron and nuclear charge distribution. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.

For nitro-substituted aromatic compounds, the MESP typically shows a significant negative potential around the oxygen atoms of the nitro group, making this region a likely site for interactions with electrophiles or hydrogen bond donors. rasayanjournal.co.in Conversely, the regions around the hydrogen atoms of the methyl groups would exhibit a positive potential. MESP analysis provides a visual representation of the charge distribution and is instrumental in predicting intermolecular interactions, such as hydrogen bonding and crystal packing, which are crucial for the material's bulk properties. researchgate.netmdpi.com

Studies on Non-Linear Optical (NLO) Properties and Hyperpolarizability

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly sought after for applications in optoelectronics and photonics. nih.gov Computational chemistry plays a vital role in the rational design of new NLO materials by predicting their NLO properties, such as the first hyperpolarizability (β).

For organic molecules, a large hyperpolarizability is often associated with a significant intramolecular charge transfer from an electron-donating group to an electron-accepting group, facilitated by a π-conjugated system. In the case of pyrazole derivatives, the pyrazole ring can act as part of the conjugated bridge. The presence of a nitro group, a strong electron acceptor, can significantly enhance the NLO response. nih.gov DFT calculations can quantify the hyperpolarizability of this compound, providing an initial assessment of its potential as an NLO material. nih.govresearchgate.net

Molecular Docking Studies for Receptor/Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tsijournals.com This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. tsijournals.com

While the primary focus of this article is on the chemical properties of this compound, it is worth noting that pyrazole derivatives are a common scaffold in medicinal chemistry. If this compound were to be investigated for biological activity, molecular docking studies would be a critical first step. These studies would involve docking the 3D structure of this compound into the active site of a target receptor or enzyme. The results would provide insights into the possible binding modes, the strength of the interaction (binding affinity), and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information is invaluable for the rational design of more potent and selective analogs.

Solvent Effects on Tautomeric Equilibria and Reactivity

Theoretical and computational chemistry studies are instrumental in understanding the behavior of this compound in different solvent environments. Solvents can significantly influence the tautomeric equilibria and reactivity of pyrazole derivatives by interacting with the solute through various mechanisms, including polarity, hydrogen bonding, and specific solute-solvent interactions.

Tautomeric Equilibria:

For pyrazoles, annular tautomerism is a key consideration. Although the N-methylation in this compound prevents the typical proton tautomerism between the nitrogen atoms of the pyrazole ring, the principles of solvent effects on related systems provide valuable insights. In substituted 1H-pyrazoles, the solvent environment has been shown to influence the position of the tautomeric equilibrium. For instance, in 3(5)-disubstituted-1H-pyrazoles containing a nitro group, the tautomer where the pyrazole ring's lone pair is further from the electron-withdrawing nitro group is generally preferred. mdpi.com

Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents on the stability of tautomers. mdpi.comnih.gov These models treat the solvent as a continuous medium with a specific dielectric constant (ε). Studies on related nitro-substituted heterocyclic compounds, like nitropurines, demonstrate that increasing solvent polarity can enhance the electron-accepting properties of the nitro group. mdpi.comnih.gov This enhancement is due to the stabilization of the more polar tautomer by the solvent.

The relative energies of different tautomers can be calculated in various solvents to predict the equilibrium composition. While this compound itself does not exhibit annular tautomerism, the influence of solvents on its electronic structure and potential reactivity at different sites can be inferred from studies on analogous compounds. For example, the calculated relative energies for different tautomers of nitropurines in the gas phase and in solvents of varying polarity illustrate the significant impact of the solvent.

Table 1: Illustrative Theoretical Relative Energies (kcal/mol) of Hypothetical Tautomers in Different Solvents (Based on data from related nitro-heterocycles)

| Tautomer | Gas Phase (ε=1) | Chloroform (B151607) (ε=4.8) | Methanol (B129727) (ε=32.6) | Water (ε=78.4) |

|---|---|---|---|---|

| Tautomer A | 0.0 | 0.0 | 0.0 | 0.0 |

| Tautomer B | +2.5 | +1.8 | +0.9 | +0.5 |

| Tautomer C | +5.2 | +4.1 | +2.8 | +2.1 |

Note: This table is illustrative and based on general trends observed for nitro-substituted heterocyclic compounds. Tautomers A, B, and C are hypothetical representations to demonstrate the principle of solvent-induced stabilization.

Reactivity:

Solvent effects also play a crucial role in the reactivity of this compound. The solvent can influence reaction rates and even alter the course of a reaction by stabilizing transition states or intermediates differently. For example, in reactions involving charged or highly polar transition states, polar solvents are expected to accelerate the reaction rate.

Computational studies on the reactivity of similar pyrazole systems have shown that the solvent can dictate the final product. For instance, the reaction of 3,5-dimethylpyrazole (B48361) with zinc(II) acetate (B1210297) yields different products depending on whether the reaction is carried out in methanol or dimethylformamide (DMF). rsc.org In methanol, a mononuclear complex is formed, while in DMF, a binuclear bridged complex is the product. rsc.org This highlights the solvent's role in coordinating with metal centers and influencing the assembly of the final structure.

The reactivity of the nitro group and the pyrazole ring in this compound is also subject to solvent effects. The electron-withdrawing nature of the nitro group makes the pyrazole ring susceptible to nucleophilic attack, and the choice of solvent can modulate the electrophilicity of the ring system. Furthermore, in reactions like nucleophilic aromatic substitution, the ability of the solvent to solvate the leaving group is a critical factor.

Table 2: Predicted Solvent Influence on the Reactivity of this compound

| Reaction Type | Expected Influence of Polar Solvents | Expected Influence of Nonpolar Solvents |

|---|---|---|

| Nucleophilic Aromatic Substitution | Rate enhancement due to stabilization of polar intermediates. | Slower reaction rates. |

| Reduction of Nitro Group | May influence the choice of reducing agent and reaction conditions. | May require different catalysts or reaction conditions. |

| Reactions at Methyl Groups | Minimal direct effect, but can influence solubility of reactants. | Minimal direct effect, but can influence solubility of reactants. |

Note: This table provides a qualitative prediction of solvent effects based on general principles of organic reactivity.

Medicinal Chemistry and Pharmacological Research

Role as a Privileged Scaffold in Modern Drug Discovery

The pyrazole (B372694) nucleus is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govnih.gov This term describes a molecular framework that is capable of binding to multiple, diverse biological targets, leading to the development of a wide range of therapeutic agents. nih.gov The versatility of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, allows for extensive functionalization and substitution, enabling chemists to fine-tune its physicochemical and pharmacological properties. nih.govacademicstrive.commdpi.com

The significance of the pyrazole scaffold is underscored by its presence in numerous commercially successful drugs with varied therapeutic applications. nih.govnih.gov These include treatments for cancer (e.g., Ibrutinib, Ruxolitinib), viral infections like HIV (Lenacapavir), and erectile dysfunction (Sildenafil). nih.govnih.gov The ability of this core structure to be integrated into drugs targeting a wide array of diseases highlights its importance and justifies its status as a privileged scaffold in the ongoing search for new and effective medicines. nih.govresearchgate.net The metabolic stability and the capacity for its derivatives to engage in various non-covalent interactions with biological macromolecules further contribute to its success in drug design. nih.gov

Structure-Activity Relationship (SAR) Studies of Nitropyrazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For nitropyrazole derivatives, these studies focus on how modifications to the pyrazole core and its substituents, particularly the nitro group, affect their pharmacological effects. The position and electronic nature of substituents on the pyrazole ring are critical determinants of activity.

Key SAR insights for nitropyrazole derivatives include:

The Nitro Group: The presence and position of the nitro group (—NO₂) are often crucial for biological activity. As a strong electron-withdrawing group, it can significantly alter the electronic distribution within the pyrazole ring, influencing binding affinities to target proteins. nih.gov Studies on nitropyrazole-derived high-energy-density materials (HEDMs) have shown that the number and location of nitro groups impact cytotoxicity; for instance, 1,3-dinitropyrazole and 3,4,5-trinitropyrazole demonstrated stronger cytotoxic effects across various cell lines compared to other analogs. nih.gov

Substitution at N-1: The nature of the substituent on the nitrogen atom at position 1 of the pyrazole ring can modulate activity. Introducing different groups, such as methyl or phenyl moieties, can lead to variations in potency against biological targets like the metalloproteinase meprin α and β. scispace.com For example, N-methylation is considered more optimal for the inhibition of certain bacterial kinases than larger alkyl or phenyl groups.

Substituents at C-3 and C-5: The groups attached to carbons 3 and 5 are also pivotal. In some anticancer pyrazoles, the presence of two methyl groups is thought to contribute to increased activity. nih.gov SAR exploration has shown that substituting these positions with different aryl or alkyl groups can dramatically increase or decrease inhibitory activity against specific enzymes, highlighting the importance of these positions for interaction within protein binding sites. scispace.com

Diverse Biological Activities of 1,5-Dimethyl-3-nitro-1H-pyrazole and Analogs

The pyrazole scaffold is the foundation for a vast number of compounds exhibiting a wide spectrum of biological activities. academicstrive.comresearchgate.netnih.gov Derivatives of pyrazole have been extensively investigated and developed as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. researchgate.netnih.govpharmatutor.org The specific analog, this compound, and related structures are part of this broader class of biologically active molecules, with research focusing primarily on their potential in oncology and infectious diseases.

Pyrazole derivatives are a significant class of compounds in the design of anticancer drugs. nih.govnih.govirjmets.com Their derivatives have shown promise by targeting various mechanisms involved in cancer progression, including the induction of apoptosis (programmed cell death), disruption of the cell cycle, and inhibition of key signaling pathways. nih.govnih.gov

Analogs of this compound have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines. This activity is a crucial first step in identifying potential chemotherapeutic agents. For instance, a novel pyrazole derivative, P3C, was found to be potently cytotoxic against 27 different human cancer cell lines, showing particular efficacy against triple-negative breast cancer (TNBC) cell lines with 50% cytotoxic concentrations (CC₅₀) in the low micromolar to nanomolar range. nih.gov Similarly, other pyrazole derivatives have shown selective cytotoxicity against non-small cell lung cancer, renal cancer, and various leukemia cell lines. mdpi.comsemanticscholar.org

Table 1: Cytotoxicity of Selected Pyrazole Derivatives Against Various Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | Assay Type | Measured Potency (IC₅₀/CC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| Pyrazole derivative (P3C) | MDA-MB-231 (TNBC) | Cytotoxicity | 0.49 µM | nih.gov |

| Pyrazole derivative (P3C) | MDA-MB-468 (TNBC) | Cytotoxicity | 0.25 µM | nih.gov |

| Thieno[2,3-c]pyrazole derivative (Tpz-1) | CCRF-CEM (Leukemia) | Cytotoxicity (CC₅₀) | 0.19 µM (at 72h) | mdpi.com |

| Thieno[2,3-c]pyrazole derivative (Tpz-1) | HL-60 (Leukemia) | Cytotoxicity (CC₅₀) | 0.95 µM (at 24h) | mdpi.com |

| Polysubstituted pyrazole (Compound 7) | HOP-92 (Non-small cell lung) | Growth Inhibition (GI₅₀) | 1.6 µM | semanticscholar.org |

| Polysubstituted pyrazole (Compound 7) | A498 (Renal cancer) | Growth Inhibition (GI₅₀) | 1.81 µM | semanticscholar.org |

| Polysubstituted pyrazole (Compound 9) | EKVX (Non-small cell lung) | Growth Inhibition (GI₅₀) | 1.9 µM | semanticscholar.org |

| Pyrazole derivative (Compound 2) | A549 (Lung adenocarcinoma) | Cytotoxicity (EC₅₀) | 220.20 µM | mdpi.com |

| Pyrazolo[3,4-d]pyrimidine (Cmpd 24) | A549 (Non-small cell lung) | Cytotoxicity (IC₅₀) | 8.21 µM | mdpi.com |

| Pyrazolo[3,4-d]pyrimidine (Cmpd 24) | HCT116 (Colorectal carcinoma) | Cytotoxicity (IC₅₀) | 19.56 µM | mdpi.com |

| 1,4-Benzoxazine-pyrazole (Cmpd 23) | MCF7 (Breast cancer) | Antiproliferative (IC₅₀) | 2.82 µM | mdpi.com |

| 1,4-Benzoxazine-pyrazole (Cmpd 23) | PC3 (Prostate cancer) | Antiproliferative (IC₅₀) | 4.31 µM | mdpi.com |

Note: IC₅₀ (Half-maximal inhibitory concentration), CC₅₀ (Half-maximal cytotoxic concentration), and GI₅₀ (Half-maximal growth inhibition) are measures of a substance's potency in inhibiting a specific biological or biochemical function.

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrazole derivatives have been successfully designed as potent kinase inhibitors. mdpi.com Specifically, certain pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase involved in cell proliferation. One such compound demonstrated potent inhibition of both wild-type EGFR and the drug-resistant T790M mutant, with IC₅₀ values of 0.016 µM and 0.236 µM, respectively. mdpi.com Other pyrazole-based hybrids have also been developed as potent EGFR inhibitors, with activity superior to the standard drug erlotinib. mdpi.com Beyond EGFR, pyrazole-containing compounds have been designed to target other kinases, such as Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle regulation. mdpi.com

The pyrazole scaffold is a cornerstone in the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens. nih.govnih.gov Derivatives have demonstrated broad-spectrum activity against both bacteria and fungi. researchgate.netnih.govnih.gov

Antibacterial Activity: Numerous studies have reported the antibacterial efficacy of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net A series of 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazolecarbonitriles exhibited notable activity against methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net Other pyrazole analogs have shown potent inhibition of bacteria such as Escherichia coli and Streptococcus epidermidis, with minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics like Ciprofloxacin. nih.gov

Antifungal Activity: The antifungal potential of pyrazole derivatives is also well-documented. nih.govnih.gov Various analogs have been tested against phytopathogenic fungi, which pose serious threats to agriculture, and human fungal pathogens. nih.govnih.gov For example, isoxazole (B147169) pyrazole carboxylate derivatives have shown significant activity against Rhizoctonia solani, and other pyrazole carboxamides have displayed notable efficacy against fungi like Alternaria porri and Marssonina coronaria. nih.gov One pyrazole derivative was found to be highly active against Aspergillus niger with an MIC of 1 µg/mL. nih.gov

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Target Microorganism | Activity Type | Potency (MIC / EC₅₀) | Reference |

|---|---|---|---|---|

| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazolecarbonitriles | S. aureus (MSSA) | Antibacterial (MIC) | 25.1 µM | researchgate.net |

| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazolecarbonitriles | S. aureus (MRSA) | Antibacterial (MIC) | 91.0 µM | researchgate.net |

| Pyrazole derivative (Compound 3) | E. coli | Antibacterial (MIC) | 0.25 µg/mL | nih.gov |

| Pyrazole derivative (Compound 4) | S. epidermidis | Antibacterial (MIC) | 0.25 µg/mL | nih.gov |

| Pyrazole derivative (Compound 2) | A. niger | Antifungal (MIC) | 1 µg/mL | nih.gov |

| Isoxazolol pyrazole carboxylate (7ai) | R. solani | Antifungal (EC₅₀) | 0.37 µg/mL | nih.gov |

| Pyrazole carboxamide (7af) | A. porri | Antifungal (EC₅₀) | 13.91 µg/mL | nih.gov |

| Pyrazole carboxamide (7bg) | M. coronaria | Antifungal (EC₅₀) | 18.26 µg/mL | nih.gov |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug that gives half of the maximal response.

Anti-inflammatory Activity

Derivatives of the pyrazole core are well-recognized for their anti-inflammatory properties. nih.govresearchgate.net For instance, celecoxib (B62257), a well-known anti-inflammatory drug, features a pyrazole ring and functions as a potent COX-2 inhibitor. nih.gov Research has shown that various substituted pyrazole derivatives possess significant anti-inflammatory effects. tandfonline.com Some have demonstrated superior activity compared to standard drugs like diclofenac (B195802) and celecoxib in in-vivo and in-vitro models. tandfonline.comnih.gov The anti-inflammatory action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov Molecular docking studies have revealed that pyrazole analogs can interact with the active site of COX-2 through hydrogen bonding and other interactions, thereby blocking its activity. nih.gov

While direct studies on the anti-inflammatory activity of this compound are not extensively detailed in the provided results, the broader class of pyrazole derivatives shows a strong precedent for such effects. The structural features of pyrazoles, including the ability to be substituted at various positions, allow for the fine-tuning of their anti-inflammatory potency. nih.gov

Enzyme Inhibition Studies (e.g., α-Glucosidase, α-Amylase)

The inhibitory potential of pyrazole derivatives extends to various enzymes beyond the COX family. For example, certain pyrazole-based compounds have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes. While specific data on this compound as an inhibitor of these particular enzymes is not available in the search results, the pyrazole scaffold is a versatile platform for designing enzyme inhibitors. globalresearchonline.net The ability to introduce different functional groups onto the pyrazole ring allows for the creation of molecules that can specifically interact with the active sites of target enzymes.

Other Pharmacological Activities

The pharmacological profile of pyrazole derivatives is remarkably diverse, encompassing a range of activities beyond anti-inflammatory and enzyme inhibition. globalresearchonline.netorientjchem.org

Analgesic Activity: Many pyrazole derivatives have demonstrated significant pain-relieving properties. nih.gov

Antidepressant Activity: The pyrazole structure is found in compounds with antidepressant effects. nih.govorientjchem.org

Antitubercular Activity: Several pyrazole derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. globalresearchonline.net The presence of a nitro group, in particular, is a feature of some antitubercular agents that are activated by mycobacterial enzymes. nih.gov

Antimalarial Activity: The pyrazole scaffold has been incorporated into molecules with activity against the malaria parasite, Plasmodium falciparum. nih.gov

Anticonvulsant Activity: Certain pyrazole derivatives have shown promise in controlling seizures. nih.gov

Neuroprotective Activity: The potential of pyrazoles to protect nerve cells from damage has also been explored. globalresearchonline.net

ACE Inhibition: Some pyrazole-containing compounds have been identified as inhibitors of angiotensin-converting enzyme (ACE), which is relevant for the treatment of hypertension. globalresearchonline.netorientjchem.org

Mechanisms of Biological Action at the Molecular Level

The biological effects of pyrazole derivatives are a direct consequence of their interactions at the molecular level.

The therapeutic effects of pyrazole-based compounds are often initiated by their binding to specific biological macromolecules like enzymes and receptors. nih.gov For instance, the anti-inflammatory activity of many pyrazoles stems from their ability to fit into the active site of COX enzymes, thereby preventing the synthesis of pro-inflammatory prostaglandins. nih.gov The specific interactions, such as hydrogen bonds and π-π stacking, between the pyrazole derivative and the amino acid residues of the protein's active site are crucial for its inhibitory potency. nih.gov

The nitro group is a key functional group in many bioactive molecules, and its reduction can be a critical step in their mechanism of action. nih.gov In the context of antitubercular activity, certain nitro-containing drugs require activation by bacterial nitroreductases. nih.gov This enzymatic reduction can generate reactive nitrogen species that are toxic to the pathogen. nih.gov While the specific role of nitro group reduction for this compound is not explicitly detailed in the provided results, this mechanism is a known pathway for other nitrated heterocyclic compounds. nih.gov

Design and Synthesis of Bioactive Hybrid Molecules

The versatility of the pyrazole ring makes it an excellent building block for the design and synthesis of hybrid molecules. nih.gov This strategy involves combining the pyrazole scaffold with other pharmacologically active moieties to create new compounds with potentially enhanced or dual activities. nih.gov For example, pyrazole has been hybridized with benzimidazole (B57391) to create compounds with potent anti-proliferative activity against cancer cell lines. nih.gov The synthesis of such hybrids often involves multi-step reactions, starting from simpler precursors to build the final complex molecule. nih.gov

Coordination Chemistry and Metal Complexes

1,5-Dimethyl-3-nitro-1H-pyrazole and its Derivatives as Ligands

Pyrazole (B372694) and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. chim.it The presence of a pyridine-like sp²-hybridized nitrogen atom makes them effective ligands for coordinating with metal ions. chim.it The N-unsubstituted pyrazoles can also be deprotonated to form pyrazolate anions, which can act as bridging ligands between multiple metal centers. semanticscholar.orgcnr.it Functionalized pyrazoles are key intermediates in the synthesis of various coordination complexes. chim.it

Synthesis and Characterization of Transition Metal Complexes (e.g., Cu(II), Zn(II), Co(II))

The synthesis of transition metal complexes with pyrazole-based ligands is well-established. researchgate.net Typically, these complexes are prepared by reacting the pyrazole ligand with a corresponding metal salt in a suitable solvent. researchgate.netnih.gov

Copper(II) Complexes: Copper(II) complexes of pyrazole derivatives have been extensively studied, partly due to their relevance in mimicking the active sites of copper-containing enzymes and their potential as catalysts. mdpi.comnih.gov The synthesis of Cu(II) complexes with ligands similar to this compound often involves mixing the ligand with a copper(II) salt, such as copper(II) acetate (B1210297), copper(II) chloride, or copper(II) nitrate (B79036), in a solvent like ethanol (B145695) or methanol (B129727). nih.govmdpi.compageplace.de The reaction mixture is often heated under reflux to facilitate complex formation, followed by crystallization to isolate the product. nih.gov

Characterization of these complexes typically involves techniques such as:

Infrared (IR) Spectroscopy: To confirm the coordination of the pyrazole ligand to the metal center by observing shifts in the vibrational frequencies of the C=N and N-N bonds.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the Cu(II) ion.

Electron Spin Resonance (ESR) Spectroscopy: To probe the environment of the paramagnetic Cu(II) center.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths and angles.

Zinc(II) and Cobalt(II) Complexes: The coordination chemistry of zinc is of considerable interest due to its presence in numerous metalloproteins. saudijournals.com The synthesis of Zn(II) and Co(II) complexes with pyrazole ligands follows similar procedures to that of Cu(II) complexes. For instance, a mononuclear cobalt(II) complex, dibromidobis(3,5-dimethyl-1H-pyrazole-κN)cobalt(II), was synthesized by reacting CoBr₂ with 3,5-dimethylpyrazole (B48361). researchgate.net The resulting complex featured a distorted tetrahedral geometry. researchgate.net

While specific studies on this compound with Zn(II) and Co(II) are not extensively detailed in the provided search results, the general synthetic routes involve the reaction of the ligand with salts like Zn(CH₃COO)₂·2H₂O or CoCl₂·6H₂O. saudijournals.com The resulting complexes would be characterized by similar methods, including ¹H and ¹³C NMR for diamagnetic Zn(II) complexes, and magnetic susceptibility measurements for paramagnetic Co(II) complexes.

Synthesis and Characterization of Lanthanide Complexes

The coordination chemistry of lanthanide ions with pyrazole-based ligands has been explored, leading to complexes with interesting structural and photophysical properties. researchgate.netmdpi.com The synthesis of lanthanide complexes with a related ligand, 3-nitrotrispyrazolylborate, demonstrates that the reaction conditions, such as the choice of lanthanide salt, solvent, and ligand-to-metal ratio, can be meticulously controlled to produce a range of structures, including monomers, dimers, and tetramers. researchgate.net

The synthesis of lanthanide complexes with Schiff bases derived from pyrazole precursors has also been reported. niscpr.res.in These syntheses typically involve refluxing a solution of a lanthanide(III) nitrate and the ligand in ethanol. niscpr.res.in

Characterization of these lanthanide complexes involves:

Elemental Analysis: To determine the stoichiometry of the complex.

IR Spectroscopy: To confirm ligand coordination.

Molar Conductance Measurements: To assess the electrolytic nature of the complexes in solution. niscpr.res.in

Luminescence Spectroscopy: To investigate the photophysical properties, as lanthanide complexes are often luminescent. researchgate.net

Single-Crystal X-ray Diffraction: To elucidate the detailed coordination environment of the lanthanide ion. researchgate.net

Coordination Modes and Geometries

Pyrazole-based ligands can exhibit various coordination modes. They can act as monodentate ligands, coordinating to a single metal center through the pyridine-like nitrogen atom. researchgate.net Alternatively, upon deprotonation, the resulting pyrazolate anion can bridge two or more metal centers. semanticscholar.orgresearchgate.net

In the case of transition metal complexes, such as those with Cu(II), Ni(II), and Co(II), common geometries include distorted square planar and octahedral configurations. researchgate.netrsc.org For example, a Co(II) complex with 3,5-dimethylpyrazole was found to have a highly distorted tetrahedral geometry. researchgate.net In some multinuclear copper complexes, pyrazolate ligands bridge copper centers. pageplace.de

For lanthanide complexes, the coordination numbers are typically higher, ranging from 8 to 12. The coordination geometry is often described as distorted versions of polyhedra like square antiprisms or tricapped trigonal prisms. In complexes with 3-nitrotrispyrazolylborate, the nitro group was found to coordinate to some lanthanide ions, demonstrating the versatile denticity of such functionalized ligands. researchgate.net

Catalytic Applications of Metal-Nitropyrazole Complexes

Metal complexes containing pyrazole derivatives have emerged as effective catalysts in various organic transformations. semanticscholar.orgnih.gov In particular, copper-pyrazole complexes have shown significant catalytic activity in oxidation reactions. cnr.itmdpi.com

In situ generated catalysts from copper(II) salts and nitro-functionalized pyrazole derivatives have been successfully employed for the oxidation of catechol to o-quinone. cnr.itmdpi.com These studies revealed that the catalytic activity is dependent on several factors, including the nature of the ligand, the counter-ion of the copper salt (e.g., acetate, sulfate, chloride, nitrate), and the solvent. cnr.itmdpi.com The combination of a pyrazole-based ligand with copper(II) acetate in methanol was found to be particularly effective, mimicking the function of catecholase enzymes. mdpi.com

Complexes of Co(II), Ni(II), and Cu(II) with a pyrazole-functionalized 1,3,5-triazopentadiene have also been tested as catalysts for the peroxidative oxidation of styrene (B11656) to benzaldehyde, with the copper complex showing high yields under optimized conditions. rsc.org The flexibility in the coordination geometry of metal-pyrazole complexes can create open coordination sites on the metal ion, which is beneficial for catalytic processes. saudijournals.com

Interactive Table: Catalytic Oxidation of Catechol This table summarizes the catalytic activity of in situ formed copper(II)-pyrazole complexes in the oxidation of catechol to o-quinone.

| Ligand | Copper(II) Salt | Solvent | Max Rate (Vmax) µmol L⁻¹ min⁻¹ | Michaelis Constant (Km) mol L⁻¹ | Reference |

| L2 (a pyrazole derivative) | Cu(CH₃COO)₂ | Methanol | 41.67 | 0.02 | cnr.itmdpi.com |

Applications in Materials Science

Energetic Materials Research

The pyrazole (B372694) ring, with its inherent high heat of formation, density, and thermal stability, serves as a foundational structure for numerous energetic materials. researchgate.net The introduction of nitro groups (—NO₂) as oxidizers and methyl groups (—CH₃) as fuel components onto this scaffold allows for the fine-tuning of energetic properties. mdpi.com Simple mononitropyrazoles are often used as precursors for more powerful, polynitrated energetic materials. nih.gov

Design of High-Energy Density Oxidizers